molecular formula C12H10N2O2 B6366685 6-(3-Aminocarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1111111-72-8

6-(3-Aminocarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366685
CAS RN: 1111111-72-8
M. Wt: 214.22 g/mol
InChI Key: IOJJHJWANQZGCN-UHFFFAOYSA-N
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Description

6-(3-Aminocarbonylphenyl)-2-hydroxypyridine (6-ACPH) is an organic compound with a variety of applications in the scientific research field. It is a white crystalline powder with a molecular weight of 204.2 g/mol and a melting point of 132-134°C. 6-ACPH is widely used in organic synthesis and catalysis, as well as in the preparation of pharmaceuticals.

Scientific Research Applications

6-(3-Aminocarbonylphenyl)-2-hydroxypyridine, 95% has been used in a wide variety of scientific research applications, including organic synthesis and catalysis, drug delivery, and biochemistry. It is also used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of compounds. Additionally, it has been used to study the structure and properties of materials, as well as to prepare pharmaceuticals.

Mechanism of Action

6-(3-Aminocarbonylphenyl)-2-hydroxypyridine, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. By blocking the action of this enzyme, 6-(3-Aminocarbonylphenyl)-2-hydroxypyridine, 95% is able to reduce inflammation and pain in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Aminocarbonylphenyl)-2-hydroxypyridine, 95% are largely due to its ability to inhibit the action of the COX-2 enzyme. By blocking this enzyme, 6-(3-Aminocarbonylphenyl)-2-hydroxypyridine, 95% is able to reduce inflammation and pain in the body, as well as to reduce the risk of certain types of cancer. Additionally, it has been shown to have beneficial effects on the cardiovascular system, as well as on the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(3-Aminocarbonylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its high yield and ease of synthesis. Additionally, it is relatively inexpensive, which makes it a cost-effective option for research. However, there are some limitations to its use in lab experiments, such as its potential to cause irritation to the skin and eyes, and its potential to cause allergic reactions in some individuals.

Future Directions

In the future, 6-(3-Aminocarbonylphenyl)-2-hydroxypyridine, 95% could be used to develop new drugs or treatments for various diseases, such as cancer and inflammation. Additionally, it could be used to further study the mechanism of action of existing drugs, as well as to develop new methods for drug delivery. Finally, it could be used to study the structure and properties of materials, as well as to develop new methods of organic synthesis and catalysis.

Synthesis Methods

6-(3-Aminocarbonylphenyl)-2-hydroxypyridine, 95% is most commonly synthesized through a three-step reaction involving the condensation of 3-aminobenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde, followed by the reaction of the resulting product with pyridine. This method produces a yield of 95%, which is relatively high for organic syntheses.

properties

IUPAC Name

3-(6-oxo-1H-pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12(16)9-4-1-3-8(7-9)10-5-2-6-11(15)14-10/h1-7H,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJJHJWANQZGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682761
Record name 3-(6-Oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Aminocarbonylphenyl)-2-hydroxypyridine

CAS RN

1111111-72-8
Record name 3-(6-Oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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